4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H14N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h2,4,6-10H,1,3,5H2,(H,14,15) |
InChI-Schlüssel |
FJIOPNYAWBGDJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)C2=C3C=CNC3=NC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Approaches to 1H-Pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions involving amino-substituted pyrroles and appropriate electrophilic partners. Two classical methods adapted for this purpose are:
These methods enable the formation of the fused bicyclic system by intramolecular cyclization and ring closure reactions under acidic or basic conditions, often followed by functional group transformations to introduce substituents at specific positions on the pyrrolo[2,3-b]pyridine ring.
Cyclocondensation of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
A highly effective and versatile method involves the cyclocondensation of substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic catalysis. This approach has been demonstrated to yield various substituted 1H-pyrrolo[2,3-b]pyridines, including those with alkyl or aryl substituents at the 4-position, which is the position of interest for the cyclohex-2-en-1-yl substituent.
Reaction Conditions and Mechanism
- Starting materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives
- Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile
- Solvent: Acetic acid
- Catalyst: Catalytic amounts of hydrochloric acid
- Temperature: Reflux for approximately 4 hours
The reaction proceeds via initial formation of an imine (C=N) through nucleophilic attack of the amino group on the carbonyl carbon of the active methylene compound. Proton transfers facilitate the formation of a good leaving group, followed by cyclization involving the cyano group to form the fused bicyclic pyrrolo[2,3-b]pyridine core (Scheme 1 in).
Alternative Synthetic Routes and Functionalization
Other functionalization methods reported for 1H-pyrrolo[2,3-b]pyridines include:
- Electrophilic aromatic substitution reactions (nitration, bromination, iodination) predominantly at the 3-position, which may be leveraged to introduce further substituents or functional groups.
- Mannich base reactions for amine functionalization.
- Formation of di-substituted derivatives via reactions with aldehydes.
These methods can be adapted for further modification of the 4-cyclohex-2-en-1-yl derivative to enhance its chemical diversity and potential biological activity.
Data Table: Summary of Key Preparation Parameters
Analyse Chemischer Reaktionen
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings or fused structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, such as FGFRs, by binding to their active sites . This binding can lead to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines
- Thieno[2,3-b]pyridines (sulfur-containing analogs) exhibit poor aqueous solubility, often requiring solubilizing agents like cyclodextrins for in vivo studies. Replacing sulfur with nitrogen in the pyrrolo[2,3-b]pyridine scaffold improves solubility by reducing hydrophobicity .
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines
Substituent Effects at the 4-Position
Substituents at the 4-position of pyrrolo[2,3-b]pyridine significantly modulate activity and solubility:
Pharmacokinetic and Solubility Considerations
- Solubility Challenges: Thieno[2,3-b]pyridines face significant solubility issues, with ~40% of related drug candidates failing due to poor pharmacokinetics . Pyrrolo[2,3-b]pyridines generally exhibit better solubility, but hydrophobic substituents like cyclohexenyl may counteract this advantage.
- Strategies for Improvement: Polar Substituents: Morpholine (derivative 3 in ) reduces logP by ~1.5 units. Salt Formation: Hydrochloride salts of piperidine-substituted derivatives improve bioavailability .
Biologische Aktivität
4-Cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and cytotoxic effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Antitumor Activity
Recent research has highlighted the antitumor properties of derivatives of pyrrolo[2,3-b]pyridine. A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.82 to 1.00 μM .
Table 1: Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | A549 | 0.82 ± 0.08 |
| 7c | HepG2 | 1.00 ± 0.11 |
| 7c | MCF-7 | 0.93 ± 0.28 |
| 7c | PC-3 | 0.92 ± 0.17 |
The mechanism by which these compounds exert their cytotoxic effects primarily involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, the HGF/MET signaling pathway has been identified as a critical target for these compounds . The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Study on c-Met Inhibition
A significant study focused on the c-Met kinase inhibition by pyrrolo[2,3-b]pyridine derivatives found that compound 7c not only inhibited c-Met but also induced apoptosis in A549 cells while arresting the cell cycle at the G2/M phase . This dual action suggests that these compounds could be developed into effective therapeutic agents against cancers driven by aberrant c-Met signaling.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicated that modifications to the phenyl hydrazone derivatives significantly enhanced their biological activity compared to other heterocyclic variants . This finding emphasizes the importance of structural optimization in drug design.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The compound can be synthesized via regioselective functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Use NaH and methyl iodide (MeI) in THF to methylate the 1H-pyrrolo[2,3-b]pyridine at the 1-position .
- Step 2 : Introduce the cyclohexenyl group via Suzuki-Miyaura coupling with a cyclohex-2-en-1-ylboronic acid derivative, using Pd(PPh₃)₄ as a catalyst .
- Key Optimization : Monitor reaction progress via LC-MS and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., cyclohexenyl orientation) .
- NMR spectroscopy : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of protons on the cyclohexenyl and pyrrolopyridine moieties .
- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ ion).
Q. What are the primary challenges in achieving high yields during synthesis?
- Methodological Answer :
- Side reactions : Competing dimerization or over-functionalization of the pyrrolopyridine core. Mitigate by using low temperatures (0–5°C) during electrophilic substitutions .
- Purification : Hydrophobic cyclohexenyl group may reduce solubility. Use mixed solvents (e.g., CHCl₃/MeOH) for recrystallization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Methodological Answer :
- Systematic substitution : Replace the cyclohexenyl group with other bicyclic systems (e.g., norbornenyl) to assess steric/electronic effects on target binding .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to enhance kinase inhibition (observed in related pyrrolopyridines) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Q. How should researchers resolve contradictions in reported biological data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay standardization : Validate kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) to ensure reproducibility .
- Off-target profiling : Screen against a panel of 50+ kinases to identify selectivity cliffs .
- Mechanistic studies : Use RNA-seq to distinguish apoptosis-driven cytotoxicity from kinase-specific effects .
Q. What strategies can improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Cyclohexenyl modification : Replace the double bond with a cyclopropane ring to reduce oxidative metabolism .
- Deuterium incorporation : Substitute labile protons (e.g., at the 3-position) with deuterium to slow CYP450-mediated degradation .
- Prodrug design : Mask the pyrrolopyridine NH with a bioreversible group (e.g., acetyloxymethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
